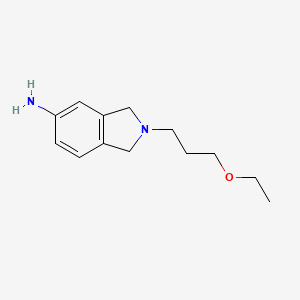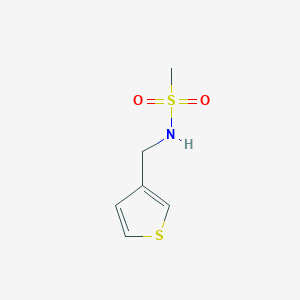
N-(thiophen-3-ylmethyl)methanesulfonamide
Overview
Description
N-(thiophen-3-ylmethyl)methanesulfonamide: is an organic compound belonging to the class of sulfonamides It is characterized by a methanesulfonamide group attached to the nitrogen atom of a thiophen-3-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-(thiophen-3-ylmethyl)methanesulfonamide typically begins with thiophene-3-carboxaldehyde and methanesulfonamide.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(thiophen-3-ylmethyl)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (e.g., amines, alcohols); reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(thiophen-3-ylmethyl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its sulfonamide group is known for its ability to inhibit enzymes, making it a candidate for the development of enzyme inhibitors.
Industry
The compound is also investigated for its use in the production of advanced materials, such as conductive polymers and organic semiconductors, due to the electronic properties of the thiophene ring.
Mechanism of Action
The mechanism by which N-(thiophen-3-ylmethyl)methanesulfonamide exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, making it useful in drug design.
Comparison with Similar Compounds
Similar Compounds
- N-(thiophen-2-ylmethyl)methanesulfonamide
- N-(furan-3-ylmethyl)methanesulfonamide
- N-(pyridin-3-ylmethyl)methanesulfonamide
Uniqueness
N-(thiophen-3-ylmethyl)methanesulfonamide is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it a distinct compound for various applications.
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2/c1-11(8,9)7-4-6-2-3-10-5-6/h2-3,5,7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXPWCHAUMABDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


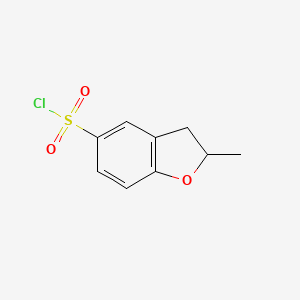

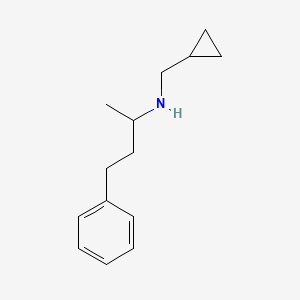
![1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1420116.png)
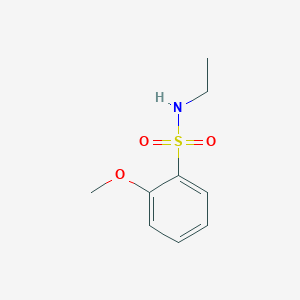
![5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B1420119.png)
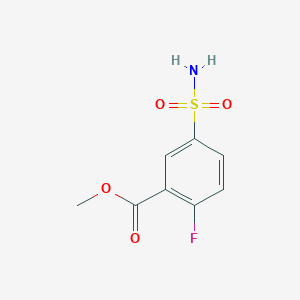

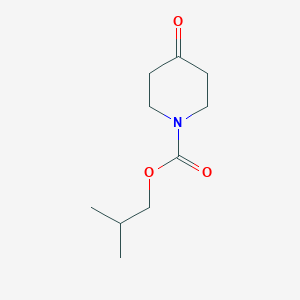
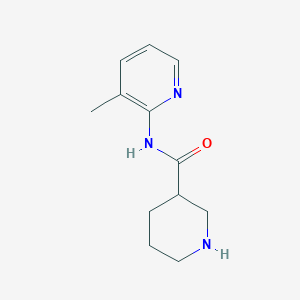
![Ethyl[(4-fluorophenyl)(phenyl)methyl]amine](/img/structure/B1420128.png)


